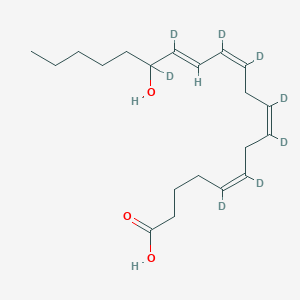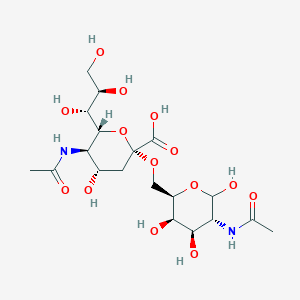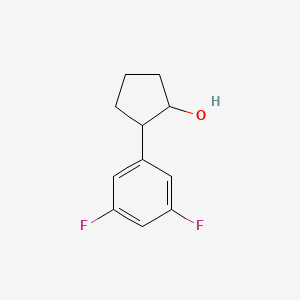![molecular formula C26H38N4O6S2 B14805875 N,N'-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide](/img/structure/B14805875.png)
N,N'-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide is a complex organic compound characterized by its unique structure, which includes two tert-butylsulfamoyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with 4-(tert-butylsulfamoyl)benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-tert-butylphenyl)hexanediamide: Lacks the sulfonamide groups, resulting in different chemical and biological properties.
N,N’-bis(4-sulfamoylphenyl)hexanediamide: Similar structure but without the tert-butyl groups, affecting its steric and electronic characteristics.
Uniqueness
N,N’-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide is unique due to the presence of both tert-butyl and sulfonamide groups, which confer distinct steric and electronic properties. These features enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H38N4O6S2 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
N,N'-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide |
InChI |
InChI=1S/C26H38N4O6S2/c1-25(2,3)29-37(33,34)21-15-11-19(12-16-21)27-23(31)9-7-8-10-24(32)28-20-13-17-22(18-14-20)38(35,36)30-26(4,5)6/h11-18,29-30H,7-10H2,1-6H3,(H,27,31)(H,28,32) |
InChI Key |
DJJOSAOGAPJTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



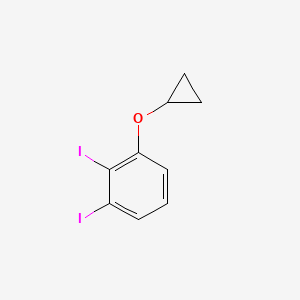
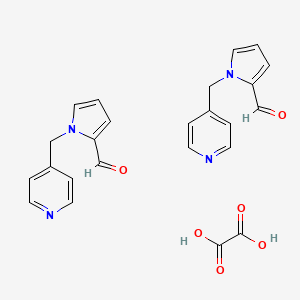
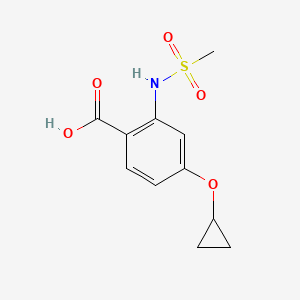
![2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14805817.png)
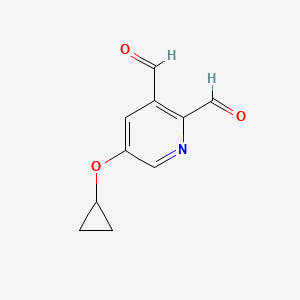
![5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14805833.png)
![1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14805836.png)
![2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B14805847.png)
